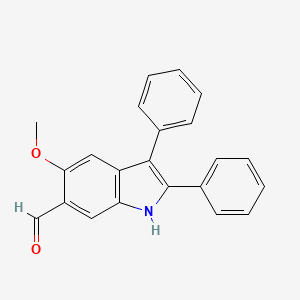
5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a methoxy group, two phenyl groups, and a carbaldehyde group attached to the indole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Methoxy-2,3-diphenyl-1H-indole-6-carboxylic acid.
Reduction: 5-Methoxy-2,3-diphenyl-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxyindole: Lacks the phenyl groups and carbaldehyde group, resulting in different chemical and biological properties.
2,3-Diphenylindole: Lacks the methoxy and carbaldehyde groups, affecting its reactivity and applications.
5-Methoxy-1H-indole-3-carbaldehyde: Similar structure but different substitution pattern, leading to distinct properties and uses.
Uniqueness
5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
123730-52-9 |
|---|---|
Formule moléculaire |
C22H17NO2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
5-methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde |
InChI |
InChI=1S/C22H17NO2/c1-25-20-13-18-19(12-17(20)14-24)23-22(16-10-6-3-7-11-16)21(18)15-8-4-2-5-9-15/h2-14,23H,1H3 |
Clé InChI |
XUEJMUSPIYKQKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1C=O)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


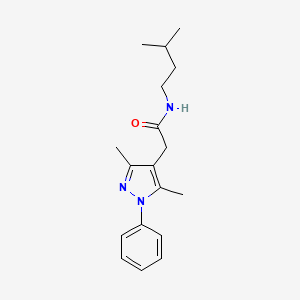
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)

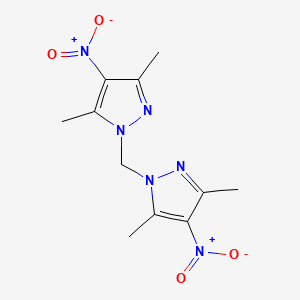
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
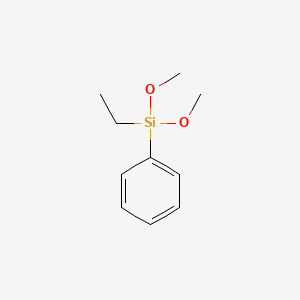
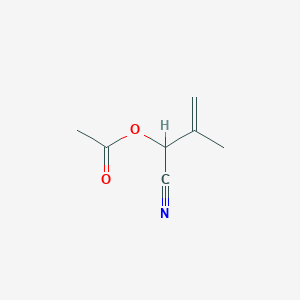
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
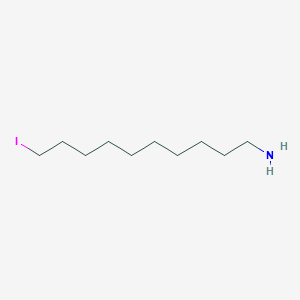
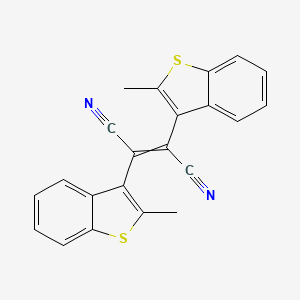
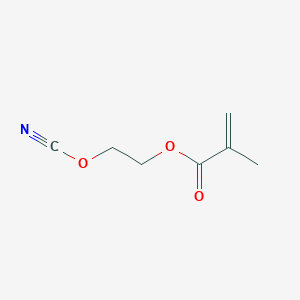
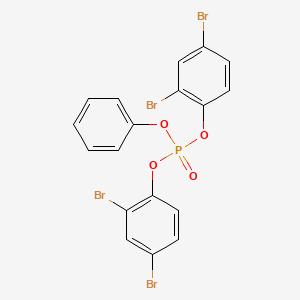
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
